

1-(1-Phenylethyl)piperazine CAS number 69628-75-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1-Phenylethyl)piperazine

Cat. No.: B2491723

[Get Quote](#)

An In-depth Technical Guide to **1-(1-Phenylethyl)piperazine** (CAS: 69628-75-7)

Abstract: This whitepaper provides a comprehensive technical overview of **1-(1-Phenylethyl)piperazine**, a key heterocyclic building block for the scientific and drug development community. The guide delves into its physicochemical properties, validated synthesis and purification protocols, analytical characterization methods, and its broader pharmacological context. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers leveraging this versatile scaffold in medicinal chemistry and novel therapeutic design.

Introduction and Molecular Overview

1-(1-Phenylethyl)piperazine, identified by CAS number 69628-75-7, is a disubstituted piperazine derivative. Its structure features a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, which is N-substituted with a 1-phenylethyl group.^{[1][2]} This arrangement imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs with diverse therapeutic actions, including antipsychotic, antihistamine, antianginal, and anticancer effects.^{[3][4]} The versatility of the piperazine core, particularly the secondary amine at the N4 position, allows for straightforward chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological profiles.^[5] This guide offers a detailed examination of the synthesis, purification, and analysis

of the title compound, providing a foundational framework for its application in research and development.

Physicochemical and Safety Data

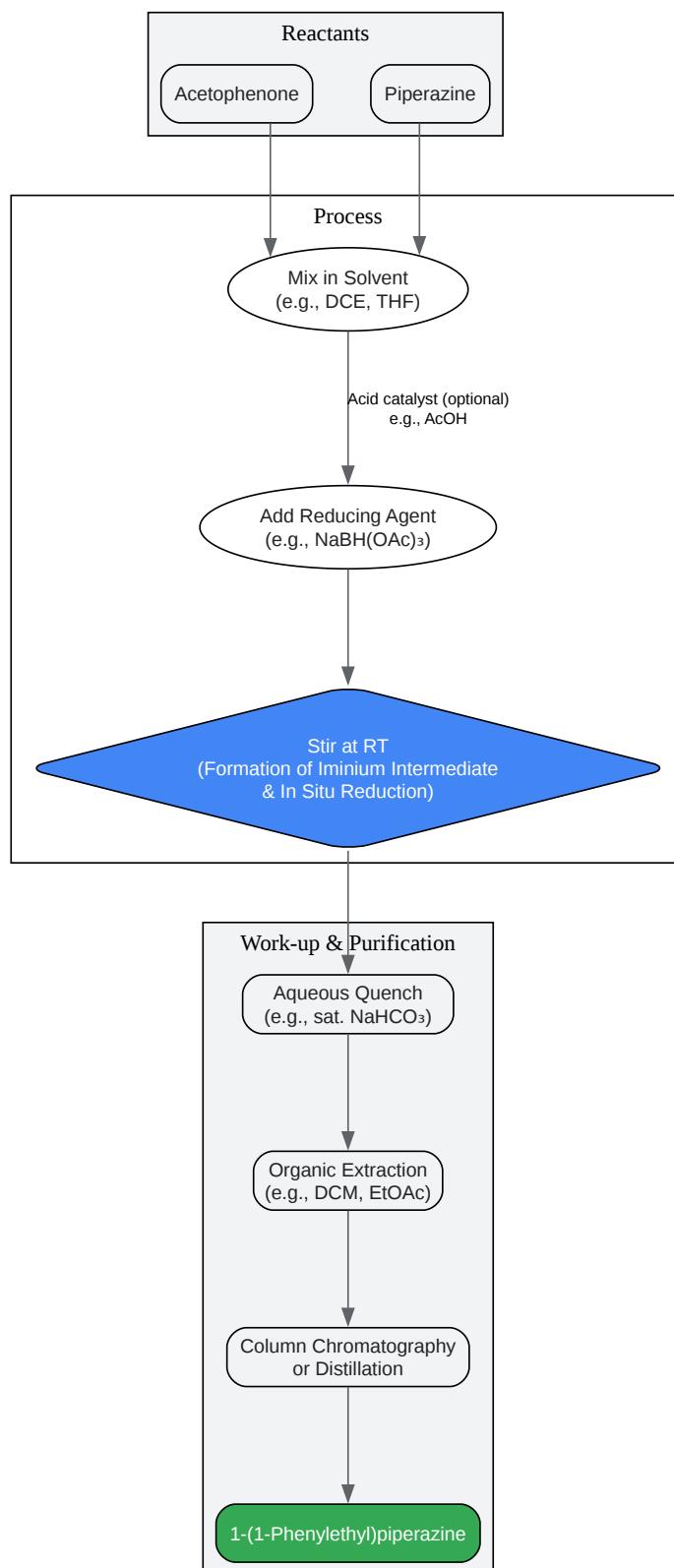
A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for **1-(1-Phenylethyl)piperazine** are summarized below.

Property	Value	Source(s)
CAS Number	69628-75-7	[2][6]
Molecular Formula	C ₁₂ H ₁₈ N ₂	[1][2]
Molecular Weight	190.28 g/mol	[1][2][7]
Appearance	Clear, colorless to light yellow oily liquid	[6]
Boiling Point	276 °C (lit.)	[6]
Density	>1.006 g/mL at 20 °C (lit.)	[6][8]
Refractive Index (n ²⁰ /D)	1.5430 (lit.)	[6]
pKa	9.11 ± 0.10 (Predicted)	[6][9]
LogP	1.91950	[8]

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous nature.

- Hazard Codes: C (Corrosive), Xn (Harmful), Xi (Irritant).[6]
- Risk Statements: R22 (Harmful if swallowed), R34 (Causes burns).[6]
- Safety Precautions:


- Wear suitable protective clothing, gloves, and eye/face protection (e.g., tightly fitting safety goggles).[6][10]
- Avoid contact with skin and eyes, and inhalation of vapor or mist.[10]
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
- If swallowed, do not induce vomiting; seek immediate medical advice.[10]
- Storage: Store in a cool, dry, and well-ventilated place (recommended 2-8°C) in a tightly sealed container.[6][9][11]

Synthesis and Purification Strategies

The synthesis of N-alkylated piperazines is a cornerstone reaction in medicinal chemistry. For **1-(1-Phenylethyl)piperazine**, reductive amination is the most efficient and widely adopted methodology due to its high selectivity and use of mild reducing agents.

Synthesis via Reductive Amination

This pathway involves the reaction of piperazine with a ketone (acetophenone) to form an enamine or iminium ion intermediate, which is then reduced *in situ* to the desired amine.

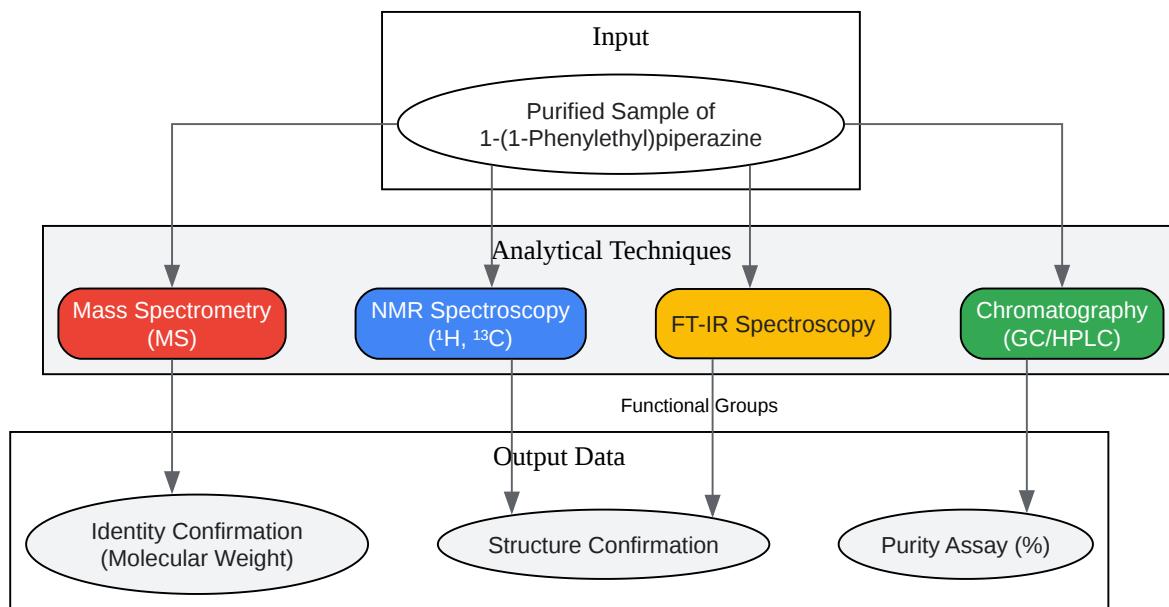
[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis via Reductive Amination.

Protocol 1: Synthesis of **1-(1-Phenylethyl)piperazine**

- **Reactor Setup:** To a stirred solution of piperazine (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetophenone (1.0 equivalent).
 - **Causality:** Using a slight excess of piperazine helps to drive the reaction to completion and can minimize the formation of bis-alkylated byproducts, though in this case of a ketone, steric hindrance already disfavors bis-alkylation. DCE is a common solvent as it is compatible with the mild reducing agent.
- **Reducing Agent Addition:** Slowly add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 equivalents) to the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
 - **Causality:** $\text{NaBH}(\text{OAc})_3$ is a mild and selective reducing agent, ideal for reductive aminations.[12][13] It is less reactive towards the carbonyl group than sodium borohydride, allowing the iminium intermediate to form before reduction occurs, which is crucial for efficiency.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (acetophenone) is consumed.
- **Work-up:** Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
 - **Causality:** The basic quench neutralizes any remaining acid and hydrolyzes the boron-containing byproducts, facilitating their removal into the aqueous phase.
- **Isolation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification


The crude product often contains unreacted piperazine and other minor impurities. Purification is typically achieved via silica gel chromatography or vacuum distillation.

Protocol 2: Purification by Column Chromatography

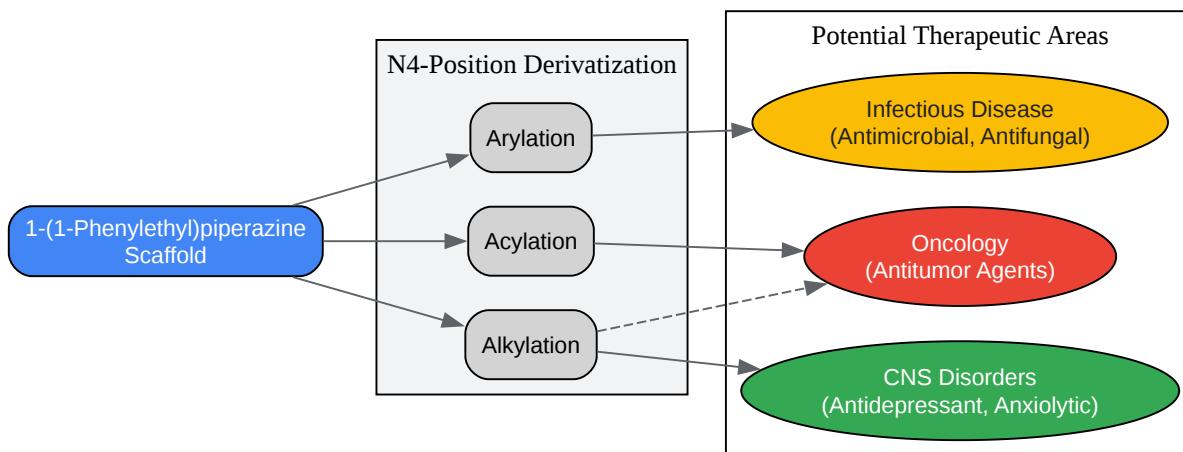
- Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
- Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane).
- Elution: Load the adsorbed crude product onto the column. Elute with a gradient solvent system. A typical system starts with 100% DCM and gradually increases the polarity by adding methanol (e.g., from 0% to 10% MeOH). A small amount of triethylamine (~1%) is often added to the mobile phase.
 - Causality: The basic triethylamine deactivates the acidic sites on the silica gel, preventing the highly basic piperazine product from tailing or irreversibly binding to the column, which results in better peak shape and improved recovery.
- Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under vacuum to afford the purified **1-(1-Phenylethyl)piperazine** as a clear oil.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

[Click to download full resolution via product page](#)

Caption: Standard Analytical Workflow for Quality Control.


Technique	Expected Results	Purpose
¹ H NMR	Phenyl protons (multiplet, ~7.2-7.4 ppm), Piperazine protons (broad multiplets, ~2.4-3.0 ppm), Phenylethyl CH (quartet, ~3.3 ppm), Phenylethyl CH ₃ (doublet, ~1.4 ppm), NH proton (broad singlet).	Structural Elucidation
¹³ C NMR	Aromatic carbons (~125-145 ppm), Piperazine carbons (~46-55 ppm), Phenylethyl CH (~65 ppm), Phenylethyl CH ₃ (~20 ppm).	Carbon Skeleton Confirmation
FT-IR (neat)	Aromatic C-H stretch (~3030 cm ⁻¹), Aliphatic C-H stretch (~2800-2950 cm ⁻¹), N-H stretch (broad, ~3300 cm ⁻¹), C-N stretch (~1100-1200 cm ⁻¹), Aromatic C=C bends (~1450-1600 cm ⁻¹).	Functional Group Identification
MS (EI)	Molecular Ion (M ⁺) at m/z = 190. Key fragments: m/z = 105 ([C ₈ H ₉] ⁺ , phenylethyl fragment), m/z = 85 (piperazine fragment).	Molecular Weight & Identity
GC/HPLC	A single major peak (>95% purity).	Purity Assessment

Note: NMR chemical shifts are approximate and depend on the solvent used. Spectroscopic studies on related phenylpiperazines provide a strong basis for these expected values.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Biological and Pharmacological Context

While **1-(1-Phenylethyl)piperazine** is primarily a research chemical and building block, its structural motifs are of significant interest in drug discovery.[2][17] The piperazine scaffold is known to interact with various neurotransmitter systems.[4]

- **Scaffold for CNS Agents:** Derivatives of phenylpiperazines are known to interact with serotonin and dopamine receptors.[1][18] This makes **1-(1-Phenylethyl)piperazine** a valuable starting point for synthesizing novel compounds with potential applications as antidepressants, anxiolytics, or neuroprotective agents.[1][19]
- **Anticancer and Antimicrobial Potential:** The piperazine ring is a common feature in compounds developed for their antitumor and antimicrobial properties.[1][20][21][22] Modifications at the N4 position of the **1-(1-Phenylethyl)piperazine** core can be used to generate libraries of new chemical entities for screening against various cancer cell lines and microbial pathogens.[3]

[Click to download full resolution via product page](#)

Caption: Role as a Scaffold in Drug Discovery.

Conclusion

1-(1-Phenylethyl)piperazine (CAS 69628-75-7) is more than a simple chemical intermediate; it is a strategically important scaffold for the development of novel bioactive compounds. Its synthesis is well-understood and achievable through robust methods like reductive amination. This guide has provided the essential technical protocols and analytical benchmarks necessary for its confident use in a research setting. For scientists and drug development professionals, a firm grasp of the principles outlined herein—from synthesis to biological context—is fundamental to unlocking the full potential of this versatile molecule in the pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(1-Phenylethyl)piperazine | 69628-75-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 69628-75-7 | CAS DataBase [m.chemicalbook.com]
- 7. 69628-75-7 | 1-(1-Phenylethyl)piperazine - Moldb [moldb.com]
- 8. echemi.com [echemi.com]
- 9. 1-(2-PHENYLETHYL)PIPERAZINE CAS#: 69628-75-7 [m.chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 20. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- To cite this document: BenchChem. [1-(1-Phenylethyl)piperazine CAS number 69628-75-7]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2491723#1-1-phenylethyl-piperazine-cas-number-69628-75-7\]](https://www.benchchem.com/product/b2491723#1-1-phenylethyl-piperazine-cas-number-69628-75-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com